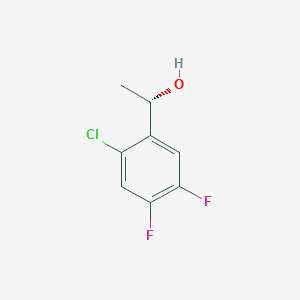

(S)-1-(2-Chloro-4,5-difluorophenyl)ethan-1-ol

Description

Properties

IUPAC Name |

(1S)-1-(2-chloro-4,5-difluorophenyl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClF2O/c1-4(12)5-2-7(10)8(11)3-6(5)9/h2-4,12H,1H3/t4-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFAOCTOJGNBPEU-BYPYZUCNSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=C(C=C1Cl)F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC(=C(C=C1Cl)F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClF2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(2-Chloro-4,5-difluorophenyl)ethan-1-ol typically involves the following steps:

Starting Materials: The synthesis begins with a suitable phenyl derivative, such as 2-chloro-4,5-difluorobenzene.

Chiral Catalyst: A chiral catalyst or chiral auxiliary is used to introduce the chiral center.

Reaction Conditions: The reaction conditions may include specific temperatures, solvents, and reaction times to ensure the desired enantiomer is produced.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.

Optimization: Optimization of reaction conditions to maximize yield and purity.

Purification: Advanced purification techniques such as chromatography to isolate the desired enantiomer.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(2-Chloro-4,5-difluorophenyl)ethan-1-ol can undergo various chemical reactions, including:

Oxidation: Conversion to corresponding ketones or aldehydes.

Reduction: Reduction to alkanes or alcohols.

Substitution: Halogen substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

Solvents: Common solvents include ethanol, methanol, and dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may yield alkanes.

Scientific Research Applications

(S)-1-(2-Chloro-4,5-difluorophenyl)ethan-1-ol has various applications in scientific research, including:

Chemistry: Used as a building block in organic synthesis.

Biology: Studied for its potential biological activity.

Medicine: Investigated for its potential therapeutic properties.

Industry: Used in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of (S)-1-(2-Chloro-4,5-difluorophenyl)ethan-1-ol involves its interaction with specific molecular targets. These may include:

Enzymes: Inhibition or activation of specific enzymes.

Receptors: Binding to specific receptors to elicit a biological response.

Pathways: Modulation of biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

®-1-(2-Chloro-4,5-difluorophenyl)ethan-1-ol: The enantiomer of the compound.

1-(2-Chloro-4,5-difluorophenyl)ethan-1-one: The corresponding ketone.

1-(2-Chloro-4,5-difluorophenyl)ethane: The reduced form.

Uniqueness

(S)-1-(2-Chloro-4,5-difluorophenyl)ethan-1-ol is unique due to its specific chiral configuration, which can result in different biological activities and chemical properties compared to its enantiomer and other similar compounds.

Biological Activity

(S)-1-(2-Chloro-4,5-difluorophenyl)ethan-1-ol, a chiral alcohol, has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables and relevant research findings.

- Molecular Formula : C8H8ClF2O

- Molar Mass : Approximately 192.59 g/mol

- Melting Point : 49-50 °C

- Boiling Point : Approximately 240.5 °C

The compound is characterized by the presence of a chloro substituent and a difluorophenyl group, which significantly influence its reactivity and biological properties.

Anticancer Properties

Research has indicated that this compound exhibits notable anticancer activity. A study demonstrated its effectiveness in inhibiting cell proliferation in various cancer cell lines, including HeLa and MCF-7 cells. The growth inhibition concentrations (GI50) were found to be exceptionally low, suggesting high potency .

| Cell Line | GI50 (µM) |

|---|---|

| HeLa | 0.022 |

| MCF-7 | 0.035 |

This compound's mechanism of action appears to involve disruption of microtubule dynamics, leading to mitotic delay and subsequent cell death .

Enzyme Interaction

This compound has also been studied for its interaction with various enzymes. In particular, it serves as a substrate for carbonyl reductases, which are crucial in the synthesis of pharmaceutical intermediates. A directed evolution study showed that modified carbonyl reductases could effectively convert related compounds into enantiomerically pure products with enhanced catalytic efficiency .

Case Studies

- Antiproliferative Activity : In vivo studies demonstrated that derivatives of this compound significantly reduced tumor sizes in mouse models without adverse side effects. The compound was administered at doses as low as 3 mg/kg, showcasing its therapeutic potential .

- Enzyme Engineering : A novel enzyme engineering strategy was employed to enhance the catalytic performance of carbonyl reductases for synthesizing (S)-2-chloro-1-(3,4-difluorophenyl)ethanol, a related compound. This study illustrated the compound's significance as an intermediate in the production of anticoagulant drugs like ticagrelor .

Q & A

Q. What are the standard synthetic routes for (S)-1-(2-Chloro-4,5-difluorophenyl)ethan-1-ol, and how is enantiomeric purity ensured?

The synthesis typically involves asymmetric reduction of a ketone precursor using chiral catalysts (e.g., Corey-Bakshi-Shibata reduction) or enzymatic methods. Enantiomeric purity is validated via chiral HPLC or NMR with chiral shift reagents to confirm the (S)-configuration. For example, analogous compounds like (1S)-2-amino-1-(2,5-difluoro-4-methylphenyl)ethan-1-ol are synthesized via catalytic asymmetric hydrogenation, achieving >98% enantiomeric excess (ee) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

- H/C NMR : To confirm substituent positions (e.g., chloro and fluoro groups on the phenyl ring).

- X-ray crystallography : For resolving absolute stereochemistry, as demonstrated for structurally similar compounds like (S)-2,2,2-trifluoro-1-(tetrahydro-2H-pyran-4-yl)ethan-1-ol .

- Mass spectrometry (HRMS) : To verify molecular weight and isotopic patterns from chlorine/fluorine atoms .

Q. How does the chlorophenyl-difluoro substitution pattern influence reactivity?

The electron-withdrawing effects of Cl and F substituents reduce electron density on the phenyl ring, directing electrophilic substitutions to meta/para positions. This pattern also stabilizes intermediates during nucleophilic reactions (e.g., Grignard additions to ketones). Comparative studies on 2-(4-chloro-3,5-difluorophenyl)ethan-1-ol highlight enhanced stability in acidic conditions due to fluorine’s inductive effects .

Advanced Research Questions

Q. What challenges arise in optimizing enantioselective synthesis, and how are they addressed?

Challenges include catalyst poisoning by halogenated intermediates and low yields due to steric hindrance from the 2-chloro-4,5-difluoro substituents. Solutions involve:

- Chiral ligands with bulky groups (e.g., BINAP derivatives) to improve stereochemical control.

- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of halogenated intermediates .

- Kinetic resolution : Enzymatic methods using lipases or esterases to separate enantiomers post-synthesis .

Q. How can computational methods predict biological interactions of this compound?

Molecular docking and density functional theory (DFT) simulations model interactions with biological targets. For example:

- Pharmacophore mapping : Identifies potential binding sites on enzymes or receptors.

- ADMET prediction : Evaluates absorption and toxicity profiles. Analogous studies on (R)-1-(2-(difluoromethoxy)phenyl)ethanol reveal fluorine’s role in enhancing blood-brain barrier permeability .

Q. What strategies resolve contradictions in reported biological activity data?

Discrepancies often arise from impurity profiles (e.g., residual catalysts) or assay variability . Mitigation strategies include:

- High-purity synthesis : Use of preparative HPLC to isolate the target compound (>99.5% purity).

- Orthogonal assays : Validate activity across multiple platforms (e.g., enzyme inhibition + cell-based assays). For instance, 2-(2-chlorophenoxy)ethanol showed varying cytotoxicity in different cell lines, resolved by standardizing assay conditions .

Q. How do structural analogs inform SAR studies for this compound?

A comparative analysis of analogs (e.g., (S)-1-(4-chlorophenyl)-1,2-ethanediol) reveals:

- Chlorine position : 2-Cl substitution enhances metabolic stability compared to 4-Cl.

- Fluorine count : Difluoro substitution (4,5-F) improves lipophilicity (logP ~2.2) vs. monofluoro derivatives.

- Stereochemistry : The (S)-enantiomer often exhibits higher target affinity, as seen in related β-adrenergic ligands .

Q. What methodologies assess metabolic stability in preclinical studies?

- In vitro microsomal assays : Liver microsomes (human/rodent) quantify phase I metabolism.

- LC-MS/MS : Identifies metabolites, such as oxidized alcohol derivatives or glucuronidated products.

- Isotope labeling : O or F tracing tracks metabolic pathways, critical for optimizing half-life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.